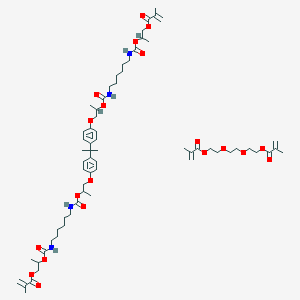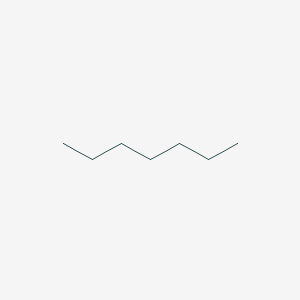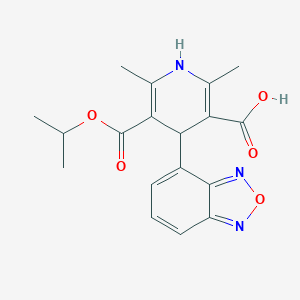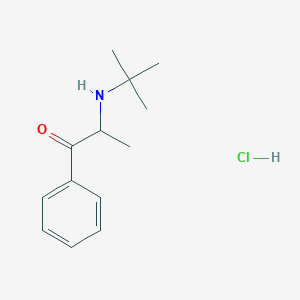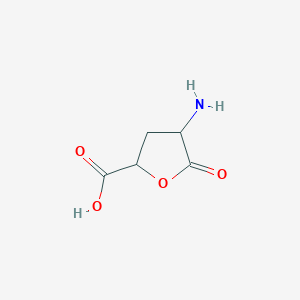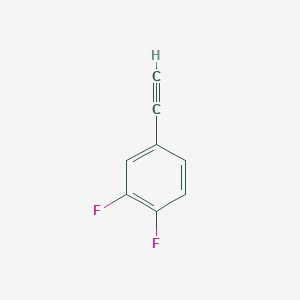
(2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium is a chemical compound that has been used extensively in scientific research. This compound is also commonly referred to as Tsuji-Trost ligand or Tsuji-Trost catalyst. The compound is a chiral ligand that is used in catalytic asymmetric reactions. The compound has a unique structure that allows it to interact with other molecules in a specific way, making it an important compound in scientific research.
作用机制
The mechanism of action of (2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium involves the interaction of the ligand with the substrate. The chiral structure of the ligand allows it to interact with the substrate in a specific way, leading to the formation of the desired product. The rhodium ion acts as a catalyst, facilitating the reaction between the ligand and the substrate.
Biochemical and Physiological Effects
There is limited information available regarding the biochemical and physiological effects of (2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium. However, it is known that the compound is not used in drug development due to its toxicity and potential side effects.
实验室实验的优点和局限性
The main advantage of using (2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium in lab experiments is its ability to catalyze asymmetric reactions, which can be difficult to achieve using other methods. The compound is also easy to synthesize, making it readily available for use in research. However, the compound is toxic and can be dangerous if not handled properly, which can limit its use in certain experiments.
未来方向
There are several future directions for research involving (2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium. One potential area of research is the development of new chiral ligands that can be used in catalytic asymmetric reactions. Another area of research is the investigation of the compound's potential use in the synthesis of new pharmaceuticals and natural products. Additionally, there is a need for further research into the toxicity and potential side effects of the compound, as this information is currently limited.
合成方法
The synthesis of (2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium involves the use of several chemical reactions. The first step involves the synthesis of the pyrrolidine ring, which is achieved through the reaction of an amino acid and an aldehyde. The resulting pyrrolidine is then reacted with a sulfonyl chloride to form the sulfonyl pyrrolidine. The final step involves the addition of rhodium to the sulfonyl pyrrolidine to form the final compound.
科学研究应用
(2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium has been used extensively in scientific research, particularly in the field of catalysis. The compound has been used as a chiral ligand in several catalytic asymmetric reactions, including the Tsuji-Trost reaction. The compound has also been used in the synthesis of several natural products and pharmaceuticals.
属性
CAS 编号 |
154975-39-0 |
|---|---|
产品名称 |
(2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium |
分子式 |
C60H84N4O16Rh2S4 |
分子量 |
1451.4 g/mol |
IUPAC 名称 |
(2S)-1-(4-tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium |
InChI |
InChI=1S/4C15H21NO4S.2Rh/c4*1-15(2,3)11-6-8-12(9-7-11)21(19,20)16-10-4-5-13(16)14(17)18;;/h4*6-9,13H,4-5,10H2,1-3H3,(H,17,18);;/t4*13-;;/m0000../s1 |
InChI 键 |
ZBQUMSCHGGTSPK-WYIKOJPOSA-N |
手性 SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O.[Rh].[Rh] |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.[Rh].[Rh] |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.[Rh].[Rh] |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B126760.png)
![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride](/img/structure/B126764.png)
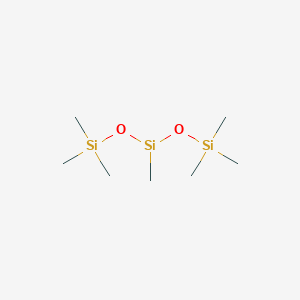
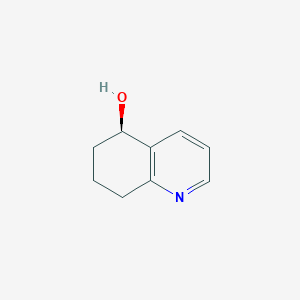
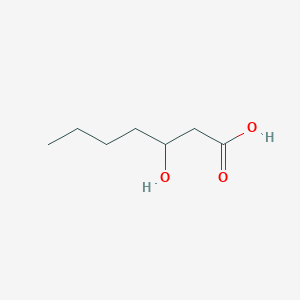
![N-[2-(Methylsulfinyl)ethyl]butanamide](/img/structure/B126775.png)
